Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
CAS No.:
Cat. No.: VC17853327
Molecular Formula: C14H21N3O4S
Molecular Weight: 327.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O4S |
|---|---|
| Molecular Weight | 327.40 g/mol |
| IUPAC Name | N-[[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine |
| Standard InChI | InChI=1S/C14H21N3O4S/c1-2-15-11-12-7-9-16(10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3 |
| Standard InChI Key | DZDGHGRUZYPXOG-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine, reflects its three-dimensional structure. The piperidine ring adopts a chair conformation, with the 2-nitrobenzenesulfonyl group at the nitrogen position and the ethylamine moiety extending from the 4-methyl position. Key structural features include:
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Sulfonamide linkage: The sulfonyl group bridges the piperidine nitrogen and the 2-nitrophenyl ring, contributing to electron-withdrawing effects.
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Ethylamine side chain: Provides basicity and potential hydrogen-bonding capability.
The canonical SMILES string CCNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] encodes this connectivity.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₄S |
| Molecular Weight | 327.40 g/mol |
| IUPAC Name | N-[[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine |
| XLogP3 (Partition Coeff) | 1.82 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Nitrobenzenesulfonyl chloride, Et₃N, DCM, 0°C→RT | Sulfonylation of piperidine |
| 2 | 4-(Aminomethyl)piperidine, NaBH₃CN, MeOH | Reductive amination for ethylation |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar sulfonamide and nitro groups, balanced by hydrophobic aromatic and aliphatic regions:
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Water Solubility: Estimated at <1 mg/mL due to the nitroaromatic group’s hydrophobicity.
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Organic Solubility: Miscible with dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Stability studies suggest sensitivity to strong acids/bases, which may cleave the sulfonamide bond. Long-term storage recommendations include desiccated conditions at -20°C.
Applications in Scientific Research
Pharmaceutical Intermediates
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine serves as a precursor in drug discovery, particularly for:
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Kinase Inhibitors: The sulfonamide group can chelate ATP-binding site residues in kinase targets.
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CNS Agents: Piperidine derivatives frequently cross the blood-brain barrier, making this compound a candidate for neuropharmaceutical synthesis.
Organic Synthesis
The 2-nitrobenzenesulfonyl (Ns) group acts as a versatile protecting group for amines, enabling selective deprotection under mild reducing conditions (e.g., thiolysis). This property is exploited in multi-step syntheses requiring orthogonal protection strategies.
| Aspect | Guideline |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Ventilation | Fume hood for powder handling |
| Spill Management | Absorb with inert material, dispose as hazardous waste |
Future Research Directions
Pharmacological Profiling
Priority areas include:
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In Vitro Screening: Assess affinity for biological targets (e.g., GPCRs, ion channels).
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Metabolic Stability: Evaluate susceptibility to hepatic cytochrome P450 enzymes.
Synthetic Optimization
Developing catalytic, asymmetric methods for piperidine functionalization could enhance enantioselective synthesis of chiral derivatives.
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